
alpha-amylcinnamyl formate, AldrichCPR
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Overview
Description
However, based on the general characteristics of AldrichCPR products (as described in multiple sources ), the following can be inferred:
AldrichCPR (Chemical Procurement for Research) compounds are specialized chemicals provided by Sigma-Aldrich for early-stage discovery research. Buyers assume full responsibility for verifying identity and purity .
If alpha-amylcinnamyl formate were part of the AldrichCPR catalog, it would likely be a formate ester derivative combining an amylcinnamyl group (a branched alkyl chain with a cinnamyl substituent) and a formate functional group. Such esters are often used in fragrance formulations or as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-amylcinnamyl formate can be synthesized through the esterification of alpha-amylcinnamyl alcohol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of alpha-amylcinnamyl formate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-amylcinnamyl formate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Alpha-amylcinnamyl alcohol, formic acid.
Oxidation: Alpha-amylcinnamyl aldehyde.
Reduction: Alpha-amylcinnamyl alcohol.
Scientific Research Applications
Applications in Fragrance and Flavor
Alpha-amylcinnamyl formate is widely utilized as a fragrance ingredient due to its pleasant aroma, often described as sweet and floral. Its applications include:
- Fragrance Formulations :
-
Flavoring Agent :
- Employed in food products for its sweet flavor profile, enhancing the sensory experience of various consumables.
Safety Assessments
Extensive safety evaluations have been conducted on alpha-amylcinnamyl formate, focusing on its potential allergenic and toxicological effects:
- Sensitization Studies :
- Toxicological Reviews :
Environmental Impact
Alpha-amylcinnamyl formate has been assessed for its environmental safety. A screening-level risk assessment indicated that the compound poses minimal risk to aquatic life, with predicted environmental concentrations significantly below no-effect levels .
Case Study 1: Fragrance Ingredient Review
A comprehensive review conducted by the Research Institute for Fragrance Materials assessed the safety of alpha-amylcinnamyl formate. The study concluded that while it is a common allergen, its overall risk profile is low when used within recommended limits .
Case Study 2: Sensitization Incidence
Clinical evidence gathered from various studies indicated that sensitization to alpha-amylcinnamyl formate occurs infrequently among consumers. In a cohort study, only a small percentage of participants exhibited allergic reactions upon exposure .
Mechanism of Action
The mechanism of action of alpha-amylcinnamyl formate involves its interaction with specific molecular targets in biological systems. It can act as a precursor to other bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
While direct data on alpha-amylcinnamyl formate is absent, comparisons can be drawn with structurally or functionally related AldrichCPR compounds from the evidence. Below is a detailed analysis:
Table 1: Key AldrichCPR Compounds and Their Properties
Key Comparison Points
Functional Groups and Reactivity Ester-containing compounds (e.g., 4-piperidine acetic acid methyl ester , 2-[(methoxycarbonyl)amino]acetic acid ) are hydrolytically labile, making them useful in prodrug design or polymer chemistry. Alpha-amylcinnamyl formate, if structurally analogous, might exhibit similar reactivity. Amide/amine derivatives (e.g., methylaminoformyl chloride , (2-aminophenyl)acetic acid ) are prioritized for drug discovery due to their hydrogen-bonding capabilities and stability.
Molecular Weight and Complexity AldrichCPR compounds range from low-MW molecules (e.g., methylaminoformyl chloride, 93.51 g/mol ) to moderately complex structures (e.g., Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, 169.18 g/mol ). Alpha-amylcinnamyl formate would likely fall into the mid-MW range (150–250 g/mol) based on its hypothetical structure.
Research Applications Pharmaceutical intermediates: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate and (2-aminophenyl)acetic acid are used in drug development. Polymer precursors: Esters like 4-piperidine acetic acid methyl ester may serve as monomers.
Analytical Limitations All AldrichCPR compounds lack analytical validation, requiring researchers to perform in-house characterization (e.g., NMR, HPLC) . This contrasts with non-CPR Sigma-Aldrich products, which typically include certificates of analysis.
Critical Notes and Limitations
Absence of Target Compound Data: None of the provided evidence references alpha-amylcinnamyl formate directly. Comparisons are extrapolated from structurally related AldrichCPR esters and amines.
Contradictions in Evidence : Some AldrichCPR compounds (e.g., VNPB, C₄₈H₃₆N₂ ) have high molecular weights and complex structures, suggesting diversity in the CPR catalog that complicates generalizations.
Research Implications : The lack of analytical data for AldrichCPR products necessitates caution in experimental reproducibility and safety assessments .
Biological Activity
Alpha-amylcinnamyl formate is an ester derived from the combination of alpha-amyl alcohol and cinnamyl formate. It is primarily used as a flavoring agent in food products and has garnered attention for its potential biological activities. This article explores the biological activity of alpha-amylcinnamyl formate, including its metabolic pathways, toxicity, and potential therapeutic applications.
- Chemical Formula : C13H16O2
- Molecular Weight : 204.27 g/mol
- CAS Number : 7493-79-0
- Appearance : Colorless to pale yellow liquid with a sweet, floral aroma.
Metabolism and Hydrolysis
Alpha-amylcinnamyl formate undergoes hydrolysis in vivo, breaking down into alpha-amylcinnamyl alcohol and cinnamic acid. The hydrolysis process is rapid and significant, leading to the formation of metabolites that can exert biological effects. The primary metabolic pathways include:
- Hydrolysis to Alcohol and Acid :
- Excretion :
Antioxidant Activity
Alpha-amylcinnamyl formate exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals. In various studies, compounds related to alpha-amylcinnamyl formate have shown significant antioxidant activity:
- DPPH Scavenging Activity : Demonstrated effective scavenging of DPPH radicals, which is indicative of its potential to protect cells from oxidative damage.
Compound | DPPH IC50 (µg/mL) |
---|---|
Alpha-Amylcinnamyl Formate | 125.55 ± 0.98 |
Allopurinol | 7.58 ± 1.29 |
Anti-inflammatory Effects
Research indicates that alpha-amylcinnamyl formate may exhibit anti-inflammatory properties through its metabolites. For instance, cinnamic acid, one of its hydrolysis products, has been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Toxicological Profile
The safety assessment of alpha-amylcinnamyl formate indicates no significant toxicological concerns at typical exposure levels used in food applications. Studies have shown that it does not pose a risk of genotoxicity or carcinogenicity based on available data from related compounds .
Case Studies and Research Findings
Several studies have investigated the biological activities of alpha-amylcinnamyl formate and its derivatives:
- Flavoring Agent Safety : A comprehensive review by FEMA assessed the safety of cinnamyl derivatives, including alpha-amylcinnamyl formate, concluding that they do not present safety concerns when used as flavoring agents in food .
- Antioxidant Efficacy : A study exploring the antioxidant properties of various cinnamoyl derivatives found that alpha-amylcinnamyl formate exhibited significant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
- Metabolic Pathways : Research has elucidated the metabolic pathways of alpha-amylcinnamyl formate, confirming rapid hydrolysis and subsequent detoxification via glucuronidation as key processes influencing its biological activity .
Q & A
Q. How can researchers confirm the identity and purity of alpha-amylcinnamyl formate obtained from AldrichCPR?
Answer:
AldrichCPR compounds, including alpha-amylcinnamyl formate, are provided without analytical data, requiring independent validation . A methodological approach includes:
- Spectroscopic Characterization : Use 1H-NMR and 13C-NMR to verify the ester group and alkyl chain structure. Compare observed chemical shifts with predicted values from computational tools (e.g., ACD/Labs or ChemDraw).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity.
- Cross-Validation : Compare data with structurally similar AldrichCPR esters (e.g., 3-tetrahydro-2-furanylpropyl formate) .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation of alpha-amylcinnamyl formate?
Answer:
Discrepancies may arise due to impurities, stereochemical variations, or instrumentation artifacts. Mitigation strategies include:
- Orthogonal Techniques : Combine NMR with FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm−1) and X-ray crystallography if crystals are obtainable.
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- Batch Consistency : Analyze multiple lots of the compound to rule out supplier variability .
Q. What are the optimal storage conditions for alpha-amylcinnamyl formate to ensure stability in long-term studies?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants to avoid hydrolysis of the ester group.
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free cinnamyl alcohol or formic acid) .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for alpha-amylcinnamyl formate derivatives?
Answer:
- Synthetic Modification : Introduce functional groups (e.g., halogens, methyl branches) at the amyl or cinnamyl positions.
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., hydrolases) .
- Biological Assays : Pair synthetic derivatives with enzymatic inhibition studies (e.g., amylase activity assays) to correlate structural changes with activity.
Q. What methodologies are recommended for resolving impurities in AldrichCPR-sourced alpha-amylcinnamyl formate?
Answer:
- Preparative Chromatography : Use flash chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the pure compound.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data.
- Impurity Profiling : LC-MS/MS identifies co-eluting species, guiding purification steps .
Q. How can computational approaches enhance the study of alpha-amylcinnamyl formate’s reactivity in catalytic systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with catalytic surfaces (e.g., palladium nanoparticles) to predict reaction pathways.
- DFT Calculations : Investigate transition states for ester hydrolysis or transesterification reactions.
- Machine Learning : Train models on existing AldrichCPR compound datasets to predict reactivity under varying conditions .
Q. What experimental controls are critical when studying alpha-amylcinnamyl formate in enzymatic assays?
Answer:
- Blank Reactions : Include assays without the compound to account for background hydrolysis.
- Positive Controls : Use known esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to validate assay conditions.
- Temperature/pH Optimization : Pre-screen activity across physiological ranges (pH 6–8, 25–37°C) .
Q. How can researchers reconcile conflicting bioactivity data for alpha-amylcinnamyl formate across studies?
Answer:
- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay endpoints) from published datasets.
- Dose-Response Curves : Establish EC50 values under standardized conditions.
- Batch Effects : Verify compound identity/purity across studies, as AldrichCPR does not guarantee consistency .
Q. What advanced techniques are recommended for characterizing the stereochemistry of alpha-amylcinnamyl formate?
Answer:
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions.
- Stereoselective Synthesis : Employ asymmetric catalysis to produce enantiopure reference standards .
Q. How should researchers document and report analytical data for alpha-amylcinnamyl formate to ensure reproducibility?
Answer:
- Detailed Metadata : Include instrumentation parameters (e.g., NMR field strength, HPLC gradient), lot numbers, and purity thresholds.
- Open Data Practices : Deposit raw spectra/chromatograms in repositories like Zenodo or Figshare.
- Adherence to Guidelines : Follow AMCP Format for structured reporting of experimental protocols and results .
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
[(E)-1-phenyloct-1-en-3-yl] formate |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-10-15(17-13-16)12-11-14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3/b12-11+ |
InChI Key |
PULNKJHBRAQWEJ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1=CC=CC=C1)OC=O |
Canonical SMILES |
CCCCCC(C=CC1=CC=CC=C1)OC=O |
Origin of Product |
United States |
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